Cas no 1714-50-7 (1,1-bis(4-chlorophenyl)-N-hydroxymethanimine)
1714-50-7 structure
Product Name:1,1-bis(4-chlorophenyl)-N-hydroxymethanimine
CAS No:1714-50-7
MF:C13H9Cl2NO
MW:266.122661352158
CID:1359439
PubChem ID:74389
Update Time:2025-04-20
1,1-bis(4-chlorophenyl)-N-hydroxymethanimine Chemical and Physical Properties
Names and Identifiers
-
- 1,1-bis(4-chlorophenyl)-N-hydroxymethanimine
- Methanone, bis(4-chlorophenyl)-, oxime
- bis(4-chlorophenyl)methanone oxime
- N-[Bis(4-chlorophenyl)methylene]hydroxylamine
- 4,4'-Dichlorobenzophenone oxime
- α-(4-Chlorophenyl)-N-hydroxy-4-chlorobenzenemethanimine
- AKOS000282757
- NSC65750
- N-[bis(4-chlorophenyl)methylidene]hydroxylamine
- NSC-65750
- AI3-30782
- NAXFZIAEWOZCSH-UHFFFAOYSA-N
- NSC 65750
- 9ZLF6J66HQ
- 4,4'-Dichlorobenzophenone, Oxime
- SCHEMBL11525026
- UNII-9ZLF6J66HQ
- DTXSID8075122
- 1714-50-7
-
- Inchi: 1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H
- InChI Key: NAXFZIAEWOZCSH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)/C(/C1C=CC(=CC=1)Cl)=N\O
Computed Properties
- Exact Mass: 265.00627
- Monoisotopic Mass: 265.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- PSA: 32.59
1,1-bis(4-chlorophenyl)-N-hydroxymethanimine Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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